

# Spectroscopic Analysis of N,N-Dimethylalanine: A Technical Guide

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## Compound of Interest

Compound Name: *2-(Dimethylamino)propanoic acid*

CAS No.: 19701-89-4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylalanine ( $C_5H_{11}NO_2$ ), a derivative of the amino acid alanine. Due to the limited availability of direct experimental spectra for N,N-Dimethylalanine, this guide also includes data for the closely related compound, N-methyl-alanine, for comparative purposes. The information herein is intended to assist researchers in identifying and characterizing this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

## Introduction

N,N-Dimethylalanine is a methylated amino acid. The addition of two methyl groups to the nitrogen atom of alanine can significantly alter its chemical and physical properties, including its lipophilicity and basicity. These modifications are of interest in various fields, including peptide synthesis and drug design, where N-methylation can enhance metabolic stability and membrane permeability. Accurate spectroscopic characterization is crucial for confirming the identity and purity of N,N-Dimethylalanine in research and development.

## Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for N,N-Dimethylalanine is not readily available in public databases, we can predict the expected spectral features based on its structure and by comparison with the known data of N-methyl-alanine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

### $^1\text{H}$ NMR (Proton NMR)

The  $^1\text{H}$  NMR spectrum of N,N-Dimethylalanine is expected to show distinct signals for the different types of protons in the molecule.

- $\text{N}(\text{CH}_3)_2$  Protons: A singlet corresponding to the six protons of the two methyl groups attached to the nitrogen atom. This signal is expected to appear at a chemical shift characteristic of N-methyl groups.
- $\alpha\text{-CH}$  Proton: A quartet from the single proton on the alpha-carbon, split by the three protons of the adjacent methyl group.
- $\beta\text{-CH}_3$  Protons: A doublet from the three protons of the methyl group at the beta-position, split by the single proton on the alpha-carbon.
- COOH Proton: A broad singlet for the carboxylic acid proton. The chemical shift of this proton can be highly variable and is often exchanged with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

### $^{13}\text{C}$ NMR (Carbon-13 NMR)

The  $^{13}\text{C}$  NMR spectrum will provide information about the carbon skeleton of the molecule.

- COOH Carbon: A signal for the carboxylic acid carbon.
- $\alpha\text{-C}$  Carbon: A signal for the alpha-carbon.
- $\text{N}(\text{CH}_3)_2$  Carbons: A signal for the two equivalent carbons of the N-dimethyl groups.

- $\beta$ -CH<sub>3</sub> Carbon: A signal for the carbon of the beta-methyl group.

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data for N,N-Dimethylalanine

Assignment	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)
N(CH <sub>3</sub> ) <sub>2</sub>	Singlet	~40-50
$\alpha$ -CH	Quartet	~60-70
$\beta$ -CH <sub>3</sub>	Doublet	~15-25
COOH	Broad Singlet	~170-180

Table 2: Experimental <sup>1</sup>H and <sup>13</sup>C NMR Data for Alanine (for comparison)

Assignment	<sup>1</sup> H Chemical Shift (ppm) in D <sub>2</sub> O	<sup>13</sup> C Chemical Shift (ppm) in H <sub>2</sub> O
$\alpha$ -CH	3.768 (quartet)	53.2
$\beta$ -CH <sub>3</sub>	1.467 (doublet)	18.851
COOH	-	178.572

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N,N-Dimethylalanine is expected to show characteristic absorption bands.

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm<sup>-1</sup>.
- C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm<sup>-1</sup>.
- C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm<sup>-1</sup>.
- C-N Stretch: A band in the region of 1000-1250 cm<sup>-1</sup>.

Table 3: Experimental IR Data for N-methyl-DL-alanine (Mull Technique)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2900-3100	Strong, Broad	O-H and N-H stretch
~1600	Strong	C=O stretch (carboxylate)
~1450	Medium	C-H bend
~1350	Medium	C-H bend

Source: SpectraBase

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N,N-Dimethylalanine (C<sub>5</sub>H<sub>11</sub>NO<sub>2</sub>), the molecular weight is 117.15 g/mol .[\[1\]](#)

### Electron Ionization (EI) Mass Spectrum

In an EI mass spectrum, the molecular ion peak (M<sup>+</sup>) would be expected at m/z 117. Common fragmentation patterns for amino acids include the loss of the carboxyl group (a peak at m/z 72) and fragmentation of the side chain.

Table 4: Mass Spectrometry Data for N-methyl-L-alanine (EI)

m/z	Relative Intensity	Possible Fragment
103	~20%	[M] <sup>+</sup>
58	100%	[M - COOH] <sup>+</sup>
42	~30%	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
30	~40%	[CH <sub>4</sub> N] <sup>+</sup>

Source: NIST Mass Spectrometry Data Center

## Experimental Protocols

The following are general protocols for obtaining spectroscopic data for amino acids like N,N-Dimethylalanine.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the N,N-Dimethylalanine sample in a suitable deuterated solvent (e.g., D<sub>2</sub>O, CDCl<sub>3</sub>, or DMSO-d<sub>6</sub>) in an NMR tube. The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing.
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- **<sup>1</sup>H NMR Acquisition:** Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range, and a relaxation delay of 1-5 seconds.
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. A larger number of scans is typically required for <sup>13</sup>C NMR due to the low natural abundance of the <sup>13</sup>C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

## Infrared (IR) Spectroscopy

- **Sample Preparation (FTIR-ATR):** For a solid sample, place a small amount of the N,N-Dimethylalanine powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm<sup>-1</sup>). A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

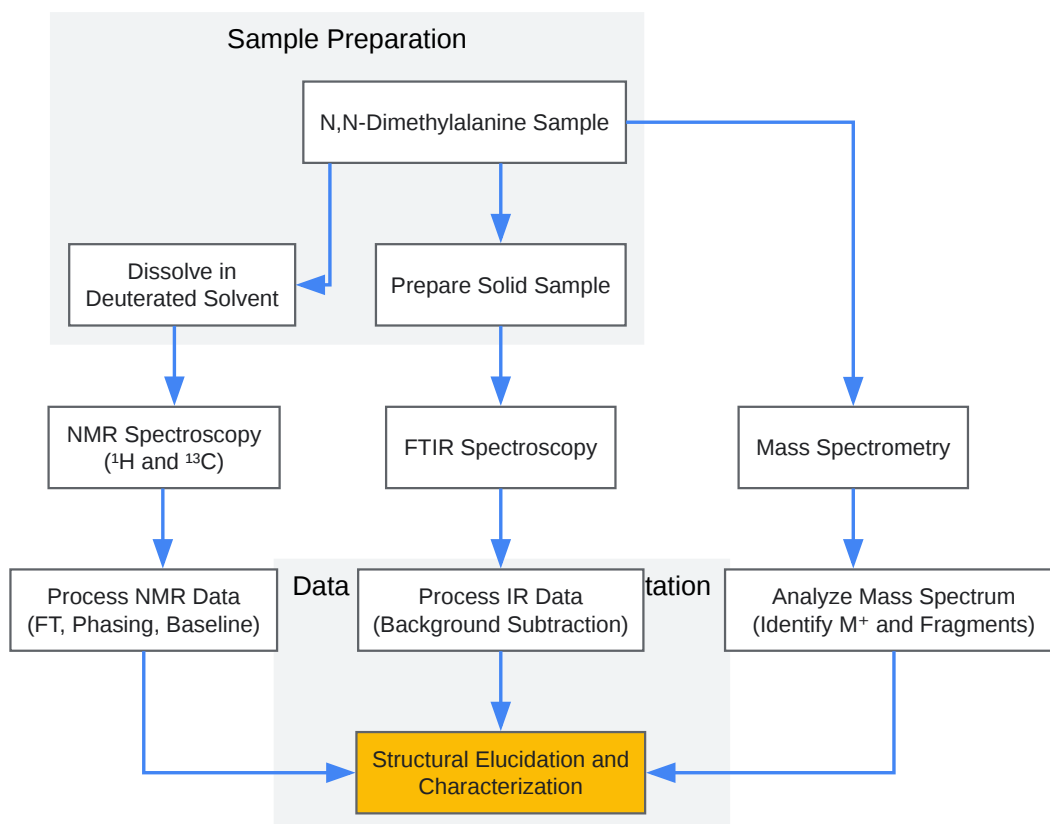
## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the volatile derivative of the sample (if necessary) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
- **Ionization:** Ionize the sample using a standard electron energy of 70 eV.
- **Mass Analysis:** Scan a range of mass-to-charge ratios ( $m/z$ ) to detect the molecular ion and fragment ions.
- **Data Analysis:** Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

## Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of N,N-Dimethylalanine.

General Spectroscopic Workflow for N,N-Dimethylalanine



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### General Spectroscopic Workflow

## Conclusion

This technical guide provides an overview of the expected spectroscopic data for N,N-Dimethylalanine and general protocols for its acquisition. While experimental data for this specific compound is sparse, the provided information, in conjunction with data from related compounds, serves as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development. The methodologies and expected spectral features

outlined here will aid in the successful identification and characterization of N,N-Dimethylalanine.

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## References

- 1. L-Alanine, N-methyl- [[webbook.nist.gov](http://webbook.nist.gov)]
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